5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde

solubility enhancement medicinal chemistry drug formulation

This heterocyclic aldehyde features an isoxazole core with a unique 5-hydroxypropan-2-yl group and a 3-aldehyde handle. The tertiary alcohol enhances solubility and provides an orthogonal vector for diversification, unlike simpler analogs. Ideal for fragment-based drug discovery and complex molecular architecture construction. Ensure supply chain reliability with this differentiated intermediate.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 855747-31-8
Cat. No. B6613408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde
CAS855747-31-8
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NO1)C=O)O
InChIInChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3
InChIKeyKCGJCKHWZCWDHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde (CAS 855747-31-8): A Strategic Building Block with Dual-Functional Reactivity for Drug Discovery and Material Science


5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde (CAS 855747-31-8) is a heterocyclic aldehyde featuring an isoxazole core substituted at the 5-position with a hydroxypropan-2-yl group and at the 3-position with an aldehyde moiety . Its molecular formula is C7H9NO3 with a molecular weight of 155.15 g/mol [1]. As a member of the substituted isoxazolecarbaldehyde class, this compound offers a unique combination of a hydrogen bond-donating tertiary alcohol and an electrophilic aldehyde handle, distinguishing it from simpler isoxazolecarbaldehydes [2]. This structural arrangement provides orthogonal synthetic vectors for derivatization, making it a versatile intermediate for constructing complex molecular architectures in medicinal chemistry and materials science [3].

Why 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde Cannot Be Replaced by Simpler Isoxazole-3-carbaldehydes: The Critical Role of the 5-Substituent in Solubility and Reactivity


Simpler analogs such as isoxazole-3-carbaldehyde (CAS 89180-61-0) lack the 5-hydroxypropan-2-yl substituent, which fundamentally alters both physicochemical properties and synthetic utility [1]. The hydroxypropan-2-yl group enhances aqueous solubility and provides a tertiary alcohol handle for further functionalization, enabling reactions inaccessible to unsubstituted or methyl-substituted isoxazolecarbaldehydes . Within the broader class of 5- and 3-substituted isoxazolecarbaldehydes, biological activity varies dramatically with substitution pattern; for example, spermicidal minimum effective concentrations (MEC) range from 0.005% to 2.5% and acrosin inhibitory IC50 values span 3.9×10⁻⁴ to 58×10⁻⁴ mol/l across different substituted analogs [2]. This wide activity range demonstrates that generic substitution—replacing one 5-substituted isoxazole-3-carbaldehyde with another—risks unpredictable and potentially order-of-magnitude changes in biological performance. Furthermore, the specific hydroxypropan-2-yl group introduces a hydrogen bond donor that influences binding interactions in ways that other 5-substituents (e.g., phenyl, halogenated aryl, or alkyl groups) cannot replicate, underscoring the compound's non-interchangeable nature [3].

Quantitative Differentiation Evidence for 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde Versus Structural Analogs


Solubility Enhancement via 5-Hydroxypropan-2-yl Substitution Relative to Unsubstituted Isoxazole-3-carbaldehyde

While direct experimental logP or aqueous solubility data for 5-(2-hydroxypropan-2-yl)isoxazole-3-carbaldehyde are not reported in primary literature, its hydroxypropan-2-yl group confers enhanced hydrophilicity compared to unsubstituted isoxazole-3-carbaldehyde (CAS 89180-61-0). Isoxazole-3-carbaldehyde has a calculated logP of approximately 0.235, indicating moderate hydrophilicity [1]. The addition of the tertiary alcohol group at the 5-position introduces a hydrogen bond donor (HBD count = 1) that is absent in isoxazole-3-carbaldehyde (HBD count = 0), which is expected to improve aqueous solubility by approximately 0.5-1.5 log units based on established medicinal chemistry principles for alcohol substitution [2]. This enhanced solubility profile facilitates aqueous-phase reactions and biological assays, reducing the need for organic co-solvents that may interfere with enzymatic or cellular studies [3].

solubility enhancement medicinal chemistry drug formulation

Biological Activity Range of Substituted Isoxazolecarbaldehydes Demonstrates Critical Substitution-Dependent Potency

A head-to-head evaluation of 5- and 3-substituted isoxazolecarbaldehydes by Gupta et al. (2005) established that spermicidal minimum effective concentrations (MEC) span a 500-fold range (0.005% to 2.5%) and acrosin inhibitory IC50 values vary over a 15-fold range (3.9×10⁻⁴ to 58×10⁻⁴ mol/l) across structurally diverse analogs [1]. This study demonstrated that substitution pattern dramatically influences potency; for example, certain 5-substituted analogs achieved MEC values as low as 0.005%, while others required 2.5% for equivalent spermicidal effect [2]. The hydroxypropan-2-yl group present in 5-(2-hydroxypropan-2-yl)isoxazole-3-carbaldehyde represents a distinct pharmacophoric element that differs fundamentally from the aryl, halogenated aryl, and simple alkyl substituents evaluated in this study, placing the target compound in a unique region of the structure-activity landscape that cannot be extrapolated from existing data [3].

spermicidal activity acrosin inhibition contraceptive research

Cytotoxicity Profile of Isoxazolecarbaldehyde Class Relative to Nonoxynol-9 Benchmark

In the same comprehensive study of substituted isoxazolecarbaldehydes, cytotoxicity against HeLa cells was evaluated using Nonoxynol-9 (N-9) as a reference standard [1]. Compounds within this class exhibited IC50 values of 0.9-0.1 mmol/l against HeLa cells, comparable to N-9 in cytotoxic potency [2]. However, importantly, certain isoxazolecarbaldehyde analogs demonstrated significantly improved safety toward Lactobacillus acidophilus at their respective spermicidal MECs compared to N-9 [3]. This differential toxicity profile—maintaining spermicidal efficacy while reducing harm to beneficial vaginal flora—highlights the therapeutic window achievable with optimized substitution patterns. The hydroxypropan-2-yl substituent, being structurally distinct from the aryl/alkyl groups in the tested compounds, may further modulate this selectivity profile, though direct data are unavailable.

cytotoxicity safety profiling topical contraceptive development

Antithrombotic Activity via Platelet Aggregation Inhibition in 3,5-Disubstituted Isoxazole Series

A parallel synthesis and bioevaluation study by Batra et al. (2004) demonstrated that 3,5-disubstituted isoxazoles derived from 3-substituted-5-isoxazolecarbaldehydes exhibit in vitro platelet aggregation inhibition and in vivo antithrombotic activity [1]. The study evaluated a series of Baylis-Hillman adducts and subsequent nucleophilic substitution products, with detailed analysis of one compound showing significant inhibition of platelet aggregation [2]. The aldehyde functionality at the 3-position of 5-(2-hydroxypropan-2-yl)isoxazole-3-carbaldehyde serves as the key reactive handle for generating such derivatives via Baylis-Hillman, Wittig, or reductive amination chemistries [3]. This establishes the compound's utility as a precursor for antithrombotic agent discovery, distinguishing it from isoxazolecarbaldehydes lacking the 5-hydroxypropan-2-yl substituent that may influence both synthetic accessibility and biological activity of derived compounds.

antithrombotic platelet aggregation cardiovascular research

Purity Specifications and Commercial Availability for Reproducible Research

Commercial suppliers report standard purity of 97% for 5-(2-hydroxypropan-2-yl)isoxazole-3-carbaldehyde, as verified by multiple vendor datasheets . This purity level exceeds the typical >95% specification for many research-grade building blocks and is suitable for most synthetic and biological applications without additional purification [1]. In contrast, simpler isoxazole-3-carbaldehyde (CAS 89180-61-0) is often supplied as a liquid with purity specifications varying from 95% to 98% depending on the vendor . The consistent 97% purity of the target compound, combined with its solid physical form at room temperature (calculated boiling point 302°C at 760 mmHg), facilitates accurate weighing and reproducible experimental conditions [2].

chemical purity reproducibility procurement quality

Synthetic Versatility: Orthogonal Functionalization via Aldehyde and Tertiary Alcohol Handles

The target compound features two chemically orthogonal reactive sites: an electrophilic aldehyde at the 3-position and a nucleophilic tertiary alcohol at the 5-position via the hydroxypropan-2-yl group [1]. This dual functionality enables sequential or orthogonal derivatization strategies not possible with isoxazole-3-carbaldehyde (aldehyde only) or 5-hydroxyisoxazole derivatives (hydroxyl only) [2]. The aldehyde group undergoes nucleophilic addition, reductive amination, Baylis-Hillman reaction, and Wittig olefination, while the tertiary alcohol can be protected, alkylated, or converted to a leaving group for substitution reactions [3]. This orthogonal reactivity profile supports divergent library synthesis and structure-activity relationship (SAR) exploration, distinguishing the compound from analogs with fewer functional handles [4].

synthetic chemistry building block parallel synthesis

High-Value Application Scenarios for 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde Based on Verified Differentiation Evidence


Parallel Synthesis of 3,5-Disubstituted Isoxazole Libraries for Antithrombotic and Spermicidal Lead Discovery

Utilize the aldehyde functionality at the 3-position in Baylis-Hillman reactions to generate diverse 3,5-disubstituted isoxazole libraries, leveraging the validated antithrombotic and spermicidal activities demonstrated for this scaffold class [1]. The hydroxypropan-2-yl group at the 5-position remains intact during aldehyde transformations, providing an additional handle for subsequent diversification via O-alkylation or protection/deprotection strategies [2]. This orthogonal reactivity enables efficient SAR exploration in cardiovascular and reproductive health research programs [3].

Fragment-Based Drug Discovery (FBDD) Screening as a Dual-Functional Isoxazole Fragment

Deploy the compound as a fragment in FBDD campaigns targeting enzymes with hydrophilic binding pockets, capitalizing on the enhanced aqueous solubility conferred by the hydroxypropan-2-yl group [1]. The isoxazole core serves as a validated pharmacophore with broad biological target engagement, while the aldehyde group provides a synthetic handle for fragment growing or linking strategies [2]. This positions the compound as a privileged fragment for screening against acrosin, platelet aggregation targets, or novel enzyme targets identified through high-throughput screening [3].

Building Block for Functionalized Polymers and Advanced Materials with Enhanced Thermal Stability

Incorporate the compound as a reactive monomer or crosslinker in specialty polymer formulations, where the isoxazole ring contributes to thermal stability and mechanical strength enhancements [1]. The aldehyde functionality enables condensation reactions with amine- or hydrazide-containing polymers, while the tertiary alcohol group provides hydrogen bonding capabilities that can modulate polymer network properties [2]. Applications include thermally stable resins, protective coatings, and functionalized materials for electronic or biomedical devices [3].

Non-Detergent Spermicide Development with Improved Safety Profile

Develop and evaluate derivatives of this compound as non-detergent spermicidal agents with dual acrosin inhibitory activity, building on the established class activity that demonstrates MEC values as low as 0.005% for optimized substitution patterns [1]. The hydroxypropan-2-yl substituent may confer improved safety toward Lactobacillus acidophilus relative to Nonoxynol-9, a key differentiator for topical contraceptive formulations [2]. Structure-activity relationship studies focusing on this substitution pattern could identify leads with enhanced therapeutic index [3].

Quote Request

Request a Quote for 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.